molecular formula C23H20N4O3 B3721223 N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B3721223
M. Wt: 400.4 g/mol
InChI Key: XDMTZNLEIAOJFE-ZVHZXABRSA-N
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Description

N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide, also known as ENCP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ENCP belongs to the class of hydrazones, which are known for their diverse biological activities.

Scientific Research Applications

N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has also been evaluated for its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed that N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide exerts its biological activities by modulating various signaling pathways. N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has also been extensively studied for its biological activities, making it a suitable compound for further research. However, N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has not been extensively studied for its pharmacokinetics and toxicity, which can limit its potential as a drug candidate.

Future Directions

There are several future directions for research on N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide. One potential direction is to further investigate its mechanism of action. Understanding how N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide exerts its biological activities can provide insights into the development of novel therapeutics. Another potential direction is to evaluate the pharmacokinetics and toxicity of N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide. This can provide important information on the safety and efficacy of N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide as a drug candidate. Additionally, there is potential for the development of N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide derivatives with improved solubility and biological activities. These derivatives can be evaluated for their potential as drug candidates for various diseases.

properties

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-2-30-21-12-6-9-16(22(21)28)14-24-27-23(29)20-13-19(25-26-20)18-11-5-8-15-7-3-4-10-17(15)18/h3-14,28H,2H2,1H3,(H,25,26)(H,27,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMTZNLEIAOJFE-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(3-ethoxy-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

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